molecular formula C20H20N2O3 B2636318 6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone CAS No. 1008904-65-1

6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone

Cat. No.: B2636318
CAS No.: 1008904-65-1
M. Wt: 336.391
InChI Key: NMVGQILMABMRCI-UHFFFAOYSA-N
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Description

6-[4-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone is a stilbenoid.

Scientific Research Applications

Synthesis and Structural Studies

  • Isocyanide and Ylidene Complexes of Boron : The research on isocyanide and ylidene complexes of boron includes studies on compounds related to 6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone. These studies involve synthesis, structural analysis, and reactions under various conditions, providing insights into the chemical behavior of similar compounds (Tamm, Lügger, & Hahn, 1996).

  • Crystal Structure Analysis : Crystal structure analysis of compounds structurally related to the query molecule, such as (Z)-4-(2,6-Dichlorophenyldiazenyl)-6-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylamino]methylene}-2-methoxycyclohexa-2,4-dienone, provides valuable information on molecular configuration and potential applications in various fields of chemistry (Ozek, Albayrak, Odabaşoǧlu, & Büyükgüngör, 2006).

Reactivity and Chemical Behavior

  • Reactions under Acidic Conditions : Studies have shown that similar compounds undergo various reactions in acidic conditions, leading to the formation of derivatives with potential applications in organic synthesis and material science (Davis, Gash, Woodgate, & Woodgate, 1982).

  • Intramolecular Conjugate Addition : Research on the intramolecular conjugate addition of compounds like N-(p-Methoxyphenyl)-3-(3',6'-dioxo-2',4'-dimethylcyclohexa-1',4'-dienyl)-3,3-diemthylpropionamide provides insights into the dynamics of chemical reactions involving cyclohexadienones, which can be extrapolated to understand the behavior of the query compound (Wolfe, Velde, & Borchardt, 1992).

Applications in Organic Synthesis

  • Synthesis of Aryllead(IV) Tricarboxylates : Research involving the synthesis of aryllead(IV) tricarboxylates using related compounds has shown potential applications in the development of new synthetic pathways and materials (Bell, Pinhey, & Sternhell, 1979).

  • Cycloaddition Reactions : Studies on cycloaddition reactions involving 4-Bromo-6-spiroepoxycyclohexa-2,4-dienone have provided insights into the reactivity of dienones, which are relevant to understanding the chemical properties of the query molecule (Mondon, Boeker, & Gesson, 1999).

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13(2)12-25-16-8-9-17(19(23)10-16)20-18(11-21-22-20)14-4-6-15(24-3)7-5-14/h4-11,23H,1,12H2,2-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVGQILMABMRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658583
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Reactant of Route 2
6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Reactant of Route 3
Reactant of Route 3
6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Reactant of Route 4
6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Reactant of Route 5
Reactant of Route 5
6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Reactant of Route 6
Reactant of Route 6
6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone

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